molecular formula C18H17NO4 B2882440 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol CAS No. 898917-36-7

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Cat. No.: B2882440
CAS No.: 898917-36-7
M. Wt: 311.337
InChI Key: HVFHFRLESFOZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a phenolic compound featuring a central isoxazole ring substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 2-hydroxyphenyl moiety bearing an ethoxy group at position 3. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .

Properties

IUPAC Name

5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHFRLESFOZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives

a) Compound 2e: 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol
  • Structure: A dihydroisoxazole (partially saturated isoxazole) fused to a furan ring and a phenol group.
  • Activity: Exhibits potent monoamine oxidase (MAO) inhibition, acting as an antidepressant with minimal neurotoxicity .
  • Key Differences: The dihydroisoxazole core increases conformational flexibility compared to the fully aromatic isoxazole in the target compound.
b) Mofezolac (CAS 78967-07-4)
  • Structure : Features an oxazole ring linked to a 4-methoxyphenyl group and an acetic acid substituent.
  • Activity: A nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) .
  • Key Differences: The acetic acid group enhances water solubility (logP likely lower than the target compound’s estimated ~3.9). Polar carboxylate facilitates ionic interactions, unlike the ethoxy-phenol in the target compound.

Pyrazole Analogs

5-Ethoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol
  • Structure: Replaces the isoxazole with a pyrazole ring, retaining the 4-methoxyphenyl and ethoxy-phenol groups. A methyl group at position 5 introduces steric bulk.
  • Methyl substitution may hinder access to hydrophobic pockets in enzyme active sites compared to the unsubstituted isoxazole .
  • Physicochemical Properties :
    • Molecular weight: 324.4 g/mol; logP: 3.9; TPSA: 67.4 Ų (similar to the target compound) .

Oxazolone and Ester Derivatives

a) 4-[(3-Ethoxyphenyl)Methylene]-2-Phenyl-1,3-Oxazol-5-one
  • Structure : An oxazolone (lactam) with ethoxyphenyl and phenyl substituents.
  • Key Differences :
    • The lactam structure introduces polarity and hydrogen-bonding sites distinct from the isoxazole’s oxygen-nitrogen framework.
    • Increased electrophilicity at the carbonyl group may enhance reactivity with nucleophiles .
b) Ethyl 5-[(4-Chloro-2-Formylphenoxy)Methyl]-4,5-Dihydro-3-Isoxazolecarboxylate
  • Structure : A dihydroisoxazole ester with chloro and formyl substituents.
  • Key Differences: The ester group increases lipophilicity (logP likely higher than the target compound).

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Reported Activity
Target Compound Isoxazole 4-(4-Methoxyphenyl), 5-ethoxyphenol ~324* ~3.9* N/A (Theoretical analysis)
Compound 2e Dihydroisoxazole 3-Furan, phenol ~283* ~2.8* MAO inhibition (antidepressant)
Mofezolac Oxazole 4-Methoxyphenyl, acetic acid 339.3 ~2.5* COX inhibition (NSAID)
Pyrazole Analog Pyrazole 4-Methoxyphenyl, 5-ethoxyphenol 324.4 3.9 N/A
Ethyl Isoxazolecarboxylate Dihydroisoxazole Chloro, formyl, ester ~341* ~4.2* N/A

*Estimated values based on structural analogs.

Mechanistic Insights

  • Hydrogen Bonding: The phenolic –OH and isoxazole’s nitrogen/oxygen in the target compound may engage in hydrogen bonds with enzyme active sites, similar to Compound 2e’s interactions with MAO .
  • Lipophilicity : The ethoxy and methoxy groups contribute to moderate logP (~3.9), favoring membrane permeability compared to more polar analogs like mofezolac.
  • Steric Effects : Bulky substituents (e.g., methyl in pyrazole analogs) may reduce binding efficiency, whereas smaller groups (e.g., methoxy) optimize steric compatibility.

Biological Activity

5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol (CAS Number: 898917-36-7) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18_{18}H17_{17}N O4_{4}
  • Molecular Weight : 311.3319 g/mol
  • Structure : The compound features an ethoxy group, a methoxy-substituted phenyl ring, and an oxazole moiety, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition : Compounds with similar oxazole scaffolds have shown potent inhibition of tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to depigmentation effects, making it a candidate for cosmetic applications .
  • Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the phenolic structure enhances their ability to disrupt bacterial membranes or inhibit microbial growth .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and cytotoxicity against specific cancer cell lines .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activities of this compound:

  • Tyrosinase Inhibition : The compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC50_{50} value indicating strong potency compared to standard inhibitors like kojic acid .
CompoundIC50_{50} (μM)Type of Activity
This compound14.33 ± 1.63Tyrosinase Inhibition
Kojic Acid20.00 ± 0.50Tyrosinase Inhibition

Cytotoxicity Assays

Cell viability assays using B16F10 melanoma cells revealed that the compound exhibits selective cytotoxicity at certain concentrations:

  • At concentrations of 0, 1, 2, and 5 μM for durations of 48 and 72 hours, the compound showed a dose-dependent decrease in cell viability, suggesting potential for targeted cancer therapies .

Case Studies

  • Case Study on Skin Depigmentation : A study evaluated the effects of phenolic compounds similar to this compound on skin depigmentation in zebrafish larvae. Results indicated that these compounds effectively reduced melanin production without causing significant cytotoxicity .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related oxazole derivatives against various bacterial strains. The results demonstrated effectiveness in inhibiting growth at low concentrations, supporting its potential use in antiseptic formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.